1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide
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Description
1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Vinyl Fluorides Synthesis: A study presented a new route to α-fluoro-α,β-unsaturated sulfones, which are precursors to vinyl fluorides, using fluoromethyl phenyl sulfone. This method involves the Horner-Wittig reaction, offering a two-step route from a fluorine source to vinyl fluorides (McCarthy et al., 1990).
- Fluoroalkyl Methyl Thioethers Synthesis: Electrophilic anti-1,2-addition to carbon-carbon double bonds was used for synthesizing β-fluoroalkyl methyl thioethers, demonstrating regioselectivity and stereospecificity in the reactions (Haufe et al., 1988).
- Iridium-catalyzed Alkylation: A highly selective alkylation of fluorobis(phenylsulfonyl)methane has been achieved, providing enantiopure fluorobis(phenylsulfonyl)methylated compounds, which could be converted to monofluoro-methylated ibuprofen in just two steps (Wen-Bo Liu et al., 2009).
- Aromatization of Dihydropyridines: The use of methanesulfonic acid alongside NaNO2 and wet SiO2 was shown to be an effective oxidizing agent for converting 1,4-dihydropyridines to their corresponding pyridine derivatives under mild conditions (Niknam et al., 2006).
Molecular Conformations and Structures
- Nimesulide Triazole Derivatives: A study on nimesulide triazole derivatives, which are structurally related to the core scaffold of interest, discussed their synthesis, molecular conformations, and the effect of substitution on supramolecular assembly, providing insight into the interaction patterns that may be relevant for designing molecules with similar backbones (Tanusri Dey et al., 2015).
Fluorination and Functionalization Techniques
- Enantioselective Addition of Fluorocarbon Nucleophiles: An organocatalytic approach was reported for the highly enantioselective addition of fluorocarbon nucleophiles, such as 1-fluoro-bis(phenylsulfonyl)methane, to α,β-unsaturated aldehydes. This method provides access to optically active fluorine derivatives, highlighting the potential for introducing fluorine into complex molecules in a selective manner (Ullah et al., 2009).
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-23-9-3-6-18(19(23)25)20(26)24-10-7-15(8-11-24)13-22-29(27,28)14-16-4-2-5-17(21)12-16/h2-6,9,12,15,22H,7-8,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDBMMDEFJXXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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